1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine
Description
The compound 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine features a triazoloquinazoline core fused with a piperazine moiety. Key structural elements include:
- Triazoloquinazoline backbone: A [1,2,3]triazolo[1,5-a]quinazoline system with a chlorine substituent at position 7 and a 3-fluorophenyl group at position 2.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the fluorine and chlorine substituents modulate electronic and steric effects .
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N6/c26-17-4-9-22-21(15-17)24(33-12-10-32(11-13-33)20-7-5-18(27)6-8-20)29-25-23(30-31-34(22)25)16-2-1-3-19(28)14-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIUFSRAQZMLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine (C680-0847) is a novel compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18ClFN6O
- Molecular Weight : 424.9 g/mol
- IUPAC Name : this compound
- SMILES : NC(C(CC1)CCN1c1nc2c(-c3cc(F)ccc3)nnn2c(cc2)c1cc2Cl)=O
Anticancer Properties
Research indicates that compounds similar to C680-0847 exhibit significant anticancer activities through various mechanisms. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor genesis and progression. A study evaluating a series of quinazoline-pyrimidine hybrids demonstrated their antiproliferative effects against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound 6n from this series showed an IC50 of 5.9 µM against A549 cells, indicating strong cytotoxicity compared to Cisplatin (IC50 = 15.37 µM) .
The mechanism by which C680-0847 exerts its biological effects primarily involves the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival. Its structural similarity to other quinazoline derivatives suggests it may act as a tyrosine kinase inhibitor, disrupting signaling cascades that promote cancer cell growth .
Antihypertensive Effects
A study on related triazoloquinazoline derivatives reported significant antihypertensive activity when tested in vivo using the tail cuff method on rats. Some derivatives effectively reduced heart rate and blood pressure, indicating potential applications in cardiovascular therapies .
Antimicrobial Activity
C680-0847 and its analogs have also been investigated for antimicrobial properties. Triazole compounds have shown effectiveness against various bacterial strains, suggesting their utility in treating infections .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazoloquinazoline structures exhibit promising anticancer properties. The specific compound under consideration has been evaluated in vitro against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that it could be developed into a new class of antibiotics.
Neuropharmacological Effects
Given the piperazine moiety's known influence on central nervous system activity, this compound may exhibit neuropharmacological effects. Initial investigations into its impact on neurotransmitter systems have indicated potential anxiolytic and antidepressant properties, warranting further exploration in animal models.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as a selective inhibitor of certain kinases implicated in cancer progression. This mechanism of action is critical for developing targeted therapies.
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 3-fluorophenyl group in the target compound may enhance binding to aromatic receptor pockets compared to sulfonyl () or pyridine () substituents . The 4-(4-fluorophenyl)piperazine moiety is associated with improved blood-brain barrier penetration relative to non-fluorinated piperazines (e.g., ) .
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving:
(i) Formation of the triazoloquinazoline core via cyclization (similar to , Scheme 1).
(ii) Introduction of the piperazine group via nucleophilic substitution (analogous to ) .
Fluorine atoms improve metabolic stability and electronic effects, as seen in 4-FPP derivatives () .
Preparation Methods
Triazole Ring Formation
The triazoloquinazoline system is constructed through a cyclocondensation strategy:
Method A (Patent US4390697A):
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Starting material : Ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate (prepared via catalytic hydrogenation of cyanopropyl intermediates).
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Cyclization : React with 7-chloro-5-iodoquinazoline under Pd catalysis to form the triazole ring.
Method B (Frontiers Protocol):
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Triazole precursor : Synthesize 1-aryl-1,2,3-triazoles via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
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Quinoxaline fusion : Nitro group reduction followed by spontaneous cyclization with quinoxaline derivatives.
Chlorination at Position 7
Installation of the 3-Fluorophenyl Substituent
Suzuki-Miyaura Coupling
Conditions :
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Catalyst : Pd(PPh₃)₄ (2 mol%).
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Base : K₂CO₃.
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Solvent : DME/H₂O (3:1).
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Temperature : 90°C, 8 h.
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Yield : 75–82% for 3-aryl triazoloquinazolines.
Key Consideration : Ortho-fluorine orientation requires careful ligand selection (SPhos superior to XPhos for steric control).
Functionalization with 4-(4-Fluorophenyl)piperazine
Piperazine Coupling at N5
Method 1 (Nucleophilic Aromatic Substitution):
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Substrate : 5-Chlorotriazoloquinazoline.
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Reagent : 4-(4-Fluorophenyl)piperazine.
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Conditions :
Method 2 (Buchwald-Hartwig Amination):
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Catalyst : Pd₂(dba)₃/Xantphos.
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Base : Cs₂CO₃.
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Solvent : Toluene, 110°C, 18 h.
Optimization Data and Comparative Analysis
Critical Challenges and Mitigation Strategies
Challenge 1: Triazole Regioselectivity
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Solution : Use tert-butyl nitrite for oxidative cyclization, favoring 1,5-a regioisomer (95:5 selectivity).
Challenge 2: Piperazine Dimerization
Challenge 3: Fluorophenyl Group Hydrolysis
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Prevention : Use anhydrous DMF and molecular sieves during coupling steps.
Green Chemistry Considerations
Recent advancements from Frontiers demonstrate sustainable modifications:
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Triazole cyclization : Water as co-solvent reduces organic waste.
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Amide coupling : Cp₂ZrCl₂-catalyzed direct amidations avoid coupling reagents.
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Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DCM in extraction steps.
Q & A
Q. What are the key considerations for optimizing the synthesis of triazoloquinazoline derivatives like this compound?
Methodological Answer: The synthesis of triazoloquinazoline derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step heterocyclic ring formation. Critical parameters include:
- Catalyst and solvent selection: Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to enhance reaction efficiency and regioselectivity .
- Reaction monitoring: Track progress via TLC (hexane:ethyl acetate, 1:2) and confirm product purity using silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Precursor design: Ensure proper functionalization of piperazine and triazole precursors to avoid steric hindrance during cyclization .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Structural validation requires a combination of analytical techniques:
- NMR and LC-MS: Use ¹H/¹³C NMR to confirm substituent positions and LC-MS to verify molecular weight (e.g., m/z ~539 for C₂₇H₂₂ClF₃N₆O) .
- Elemental analysis: Compare calculated vs. observed C, H, N percentages (e.g., 72.27% C, 5.16% H, 16.86% N) to confirm purity .
- X-ray crystallography: For unambiguous confirmation, employ single-crystal studies (mean C–C bond length: 0.004 Å; R factor: 0.051) as demonstrated for related triazoloquinazolines .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological mechanism of this compound?
Methodological Answer: Molecular docking provides insights into target interactions:
- Target selection: Prioritize receptors like kinase domains or viral proteases, given the compound’s triazole and fluorophenyl motifs, which are common in anticancer/antiviral agents .
- Software and parameters: Use AutoDock Vina with a grid box covering the active site (e.g., 20 ų) and Lamarckian genetic algorithm for conformational sampling .
- Validation: Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC₅₀ values to correlate binding affinity with activity .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Mitigate these by:
- Systematic variation: Modify substituents (e.g., replace 4-fluorophenyl with 3-trifluoromethylphenyl) and compare bioactivity trends .
- Assay standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability .
- Computational cross-checking: Apply density functional theory (DFT) to predict electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental results .
Q. How can computational methods accelerate the design of derivatives with improved efficacy?
Methodological Answer: Integrate computational and experimental workflows:
- Reaction path prediction: Use quantum chemical calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to identify low-energy pathways for heterocyclic ring formation .
- Machine learning (ML): Train ML models on datasets of triazoloquinazoline derivatives to predict solubility (LogP) or toxicity (e.g., LD₅₀) .
- Dynamic optimization: Implement feedback loops where experimental data (e.g., reaction yields) refine computational parameters, reducing trial-and-error cycles by >30% .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
Methodological Answer: Yield inconsistencies may stem from subtle experimental variations. Address them via:
- Parameter screening: Systematically test solvent polarity (e.g., DMF vs. ethanol), temperature (25°C vs. 80°C), and catalyst loading (0.1–0.5 equiv. Cu) .
- Byproduct analysis: Use HPLC to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry (e.g., azide:alkyne ratio from 1.2:1 to 1.5:1) .
- Literature benchmarking: Compare protocols with high-yield methods (e.g., microwave-assisted synthesis achieving 85% yield vs. traditional 39.5%) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?
Methodological Answer: Prioritize assays that reflect mechanistic hypotheses:
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure and IC₅₀ calculation via nonlinear regression .
- Apoptosis detection: Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Target modulation: Western blotting for kinase inhibition (e.g., p-AKT downregulation) or DNA damage markers (γ-H2AX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
